4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride
Overview
Description
4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of a phenyl group and an amino phenol moiety further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thienopyrimidine-4-ones . This intermediate can then be further reacted with phenyl and amino phenol derivatives under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride
- 3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylamino)benzoic acid hydrochloride
- 3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride
Uniqueness
4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride stands out due to its specific structural features, such as the combination of a thienopyrimidine core with a phenyl and amino phenol moiety
Properties
IUPAC Name |
4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS.ClH/c22-14-8-6-13(7-9-14)21-17-15-10-16(12-4-2-1-3-5-12)23-18(15)20-11-19-17;/h1-11,22H,(H,19,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUODYUBVZDELNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NC4=CC=C(C=C4)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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